molecular formula C11H22N2O6 B12300671 2-Acetamidopentanedioic acid;2-(dimethylamino)ethanol

2-Acetamidopentanedioic acid;2-(dimethylamino)ethanol

Cat. No.: B12300671
M. Wt: 278.30 g/mol
InChI Key: WKAVKKUXZAWHDM-UHFFFAOYSA-N
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Preparation Methods

Deanol aceglumate is synthesized through the combination of deanol (2-(dimethylamino)ethanol) and N-acetyl-L-glutamic acid. The reaction typically involves the formation of an amide bond between the amino group of deanol and the carboxyl group of N-acetyl-L-glutamic acid . The reaction conditions often require a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Deanol aceglumate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Deanol aceglumate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.

    Biology: Investigated for its role in the biosynthesis of acetylcholine and its effects on neurotransmission.

    Medicine: Used in the treatment of attention deficit-hyperactivity disorder, Alzheimer’s disease, autism, and tardive dyskinesia.

    Industry: Employed in the formulation of nootropic drugs and cognitive enhancers.

Mechanism of Action

Deanol aceglumate exerts its effects by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that helps nerve cells communicate. Deanol aceglumate is involved in the biosynthesis of acetylcholine by providing the necessary precursors for its formation. The compound targets cholinergic pathways and enhances neurotransmission, leading to improved cognitive function and mood .

Comparison with Similar Compounds

Deanol aceglumate is similar to other compounds such as:

    Dimethylaminoethanol (DMAE):

    Choline: An essential nutrient involved in the synthesis of acetylcholine.

    Acetyl-L-carnitine: A compound that supports acetylcholine production and is used for cognitive enhancement.

What sets deanol aceglumate apart is its combination of deanol and N-acetyl-L-glutamic acid, which provides both cognitive and hepatoprotective benefits .

Properties

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

2-acetamidopentanedioic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3

InChI Key

WKAVKKUXZAWHDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

Origin of Product

United States

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